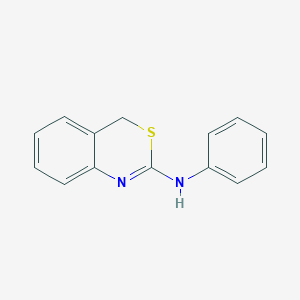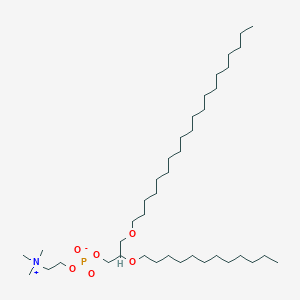
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as DIMEB, is a quaternary ammonium phospholipid that has been gaining attention due to its potential use in various scientific research applications. This compound has unique properties that make it a promising candidate for use in a variety of fields, including drug delivery, gene therapy, and biomaterials.
Mécanisme D'action
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to interact with cell membranes and disrupt their structure, leading to cell death. This mechanism of action has been studied in cancer cells, where (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to induce apoptosis and inhibit cell proliferation.
Effets Biochimiques Et Physiologiques
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been shown to have low toxicity in vitro and in vivo. It has also been shown to have minimal effects on blood coagulation and platelet activation, making it a promising candidate for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in lab experiments is its versatility. It can be used in a variety of applications, including drug delivery, gene therapy, and biomaterials. However, one limitation of using (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is its cost. The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate is complex and can be expensive, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate. One area of interest is the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in gene therapy. Liposomes containing (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate have been shown to efficiently deliver plasmid DNA to cells, making them a promising candidate for use in gene therapy. Additionally, research on the use of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in biomaterials is ongoing, with potential applications in tissue engineering and regenerative medicine. Further studies on the toxicity and pharmacokinetics of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate are also needed to fully understand its potential applications in medical research.
Méthodes De Synthèse
The synthesis of (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate involves the reaction of 1,2-dimyristoyl-sn-glycero-3-phosphocholine with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate in high purity.
Applications De Recherche Scientifique
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential use in drug delivery systems. Due to its amphiphilic nature, (2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate can form stable liposomes that can encapsulate hydrophilic and hydrophobic drugs. These liposomes have been shown to have improved stability and prolonged circulation time in vivo, making them promising candidates for drug delivery.
Propriétés
Numéro CAS |
106689-20-7 |
|---|---|
Nom du produit |
(2-Dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C40H84NO6P |
Poids moléculaire |
706.1 g/mol |
Nom IUPAC |
(2-dodecoxy-3-icosoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H84NO6P/c1-6-8-10-12-14-16-18-19-20-21-22-23-24-25-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3 |
Clé InChI |
VRQYDTGHBQSTIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCC |
Synonymes |
1-EIC-2-DOC-PC 1-eicosyl-2-dodecyl-glycero-3-phosphocholine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



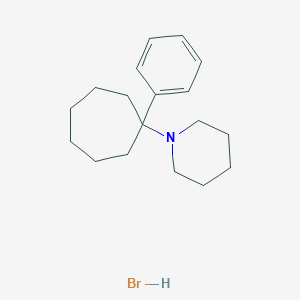
![Pentanol-N, [1-14C]](/img/structure/B9599.png)
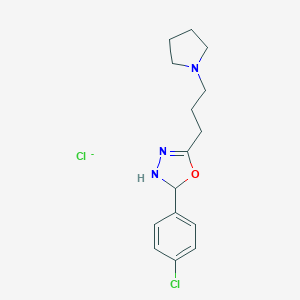
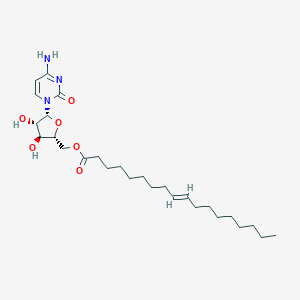
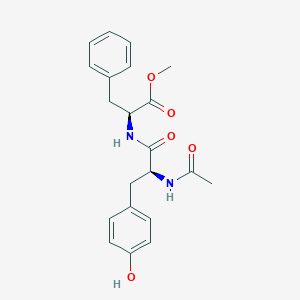
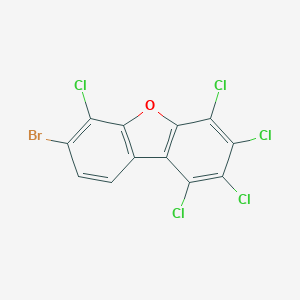
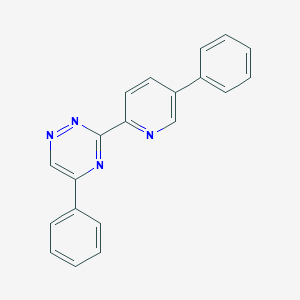
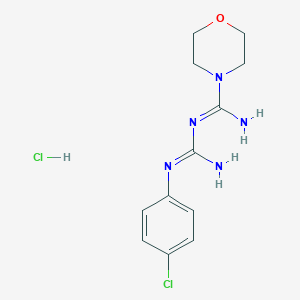
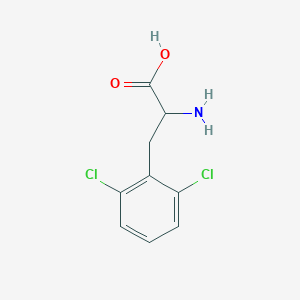
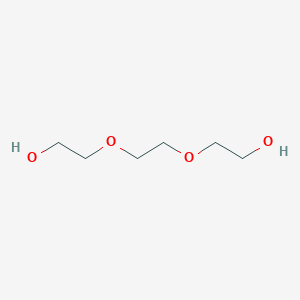
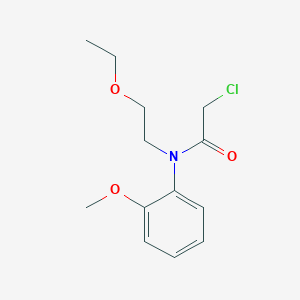

![Hexasodium;8-[[4-methyl-3-[[2-methyl-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B9620.png)
